molecular formula C14H11F3N2O3S2 B6951617 N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B6951617
M. Wt: 376.4 g/mol
InChI Key: DIVBOWLNKXYFLA-UHFFFAOYSA-N
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Description

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S2/c15-14(16,17)12-11(18-7-23-12)13(20)19-10-6-24(21,22)5-8-3-1-2-4-9(8)10/h1-4,7,10H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVBOWLNKXYFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CS1(=O)=O)NC(=O)C3=C(SC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with the isothiochromen derivative: This step could involve amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets might make it useful in the treatment of various diseases.

Industry

Industrially, the compound could be used in the development of new agrochemicals, dyes, or polymers. Its unique chemical properties might make it suitable for specific applications in these fields.

Mechanism of Action

The mechanism of action of N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide would depend on its specific interactions with molecular targets. These might include:

    Enzyme inhibition: The compound could act as an inhibitor of specific enzymes, blocking their activity and leading to therapeutic effects.

    Receptor binding: It might bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.

    DNA/RNA interaction: The compound could interact with genetic material, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-5-carboxamide share structural similarities.

    Isothiochromen derivatives: Compounds such as isothiochromen-4-carboxamide might have similar biological activities.

Uniqueness

What sets N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide apart is its unique combination of functional groups, which might confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, could enhance its stability and bioavailability.

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